1-(4-Fluorophenyl)-2,5-dimethyl-3-(pyrrolidin-1-ylmethyl)pyrrole
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Overview
Description
1-(4-Fluorophenyl)-2,5-dimethyl-3-(pyrrolidin-1-ylmethyl)pyrrole is a synthetic organic compound that belongs to the class of pyrroles. Pyrroles are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activities and structural versatility. The presence of a fluorophenyl group and a pyrrolidinylmethyl group in this compound enhances its potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2,5-dimethyl-3-(pyrrolidin-1-ylmethyl)pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated pyrrole.
Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a halomethyl-substituted pyrrole.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can enhance the efficiency of the coupling reactions. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2,5-dimethyl-3-(pyrrolidin-1-ylmethyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where halogens or other electrophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), electrophiles (NO2+, SO3)
Major Products Formed
Oxidation: Pyrrole oxides
Reduction: Reduced pyrrole derivatives
Substitution: Halogenated or electrophile-substituted pyrroles
Scientific Research Applications
1-(4-Fluorophenyl)-2,5-dimethyl-3-(pyrrolidin-1-ylmethyl)pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2,5-dimethyl-3-(pyrrolidin-1-ylmethyl)pyrrole involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrrolidinylmethyl group may influence its pharmacokinetic properties. The compound may inhibit or activate specific enzymes, leading to the modulation of biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2,5-dimethyl-3-(pyrrolidin-1-ylmethyl)pyrrole
- 1-(4-Bromophenyl)-2,5-dimethyl-3-(pyrrolidin-1-ylmethyl)pyrrole
- 1-(4-Methylphenyl)-2,5-dimethyl-3-(pyrrolidin-1-ylmethyl)pyrrole
Uniqueness
1-(4-Fluorophenyl)-2,5-dimethyl-3-(pyrrolidin-1-ylmethyl)pyrrole is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly alter its electronic properties and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.
Properties
Molecular Formula |
C17H21FN2 |
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Molecular Weight |
272.36 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2,5-dimethyl-3-(pyrrolidin-1-ylmethyl)pyrrole |
InChI |
InChI=1S/C17H21FN2/c1-13-11-15(12-19-9-3-4-10-19)14(2)20(13)17-7-5-16(18)6-8-17/h5-8,11H,3-4,9-10,12H2,1-2H3 |
InChI Key |
LPRVJXBPLZQOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)CN3CCCC3 |
Origin of Product |
United States |
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